molecular formula C10H18FNO2 B1490913 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid CAS No. 2097978-05-5

3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid

Cat. No.: B1490913
CAS No.: 2097978-05-5
M. Wt: 203.25 g/mol
InChI Key: YZEUHSCFPLRPJJ-UHFFFAOYSA-N
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Description

3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid is a chemical compound with a unique structure that includes a piperidine ring, a fluorinated ethyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid typically involves the following steps:

  • Piperidine Derivatization: Piperidine is reacted with 2-fluoroethyl bromide to form 4-(2-fluoroethyl)piperidine.

  • Attachment of Propanoic Acid: The resulting 4-(2-fluoroethyl)piperidine is then reacted with propanoic acid chloride in the presence of a suitable base to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: The fluorinated ethyl group can be reduced to form ethyl groups.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Ethylated derivatives.

  • Substitution: Various substituted piperidines.

Scientific Research Applications

3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorinated ethyl group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The propanoic acid moiety can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid is unique due to its specific structural features. Similar compounds include:

  • 4-(2-Fluoroethyl)piperidine: Lacks the propanoic acid moiety.

  • 3-(4-(2-Fluoroethyl)piperidin-1-yl)ethanoic acid: Similar structure but with a shorter carbon chain.

  • 3-(4-(2-Fluoroethyl)piperidin-1-yl)butanoic acid: Similar structure but with a longer carbon chain.

Properties

IUPAC Name

3-[4-(2-fluoroethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c11-5-1-9-2-6-12(7-3-9)8-4-10(13)14/h9H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEUHSCFPLRPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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